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Compound of Interest

Compound Name:
2-Propanol, 1-[(2-

hydroxyethyl)thio]-

CAS No.: 6713-03-7

Cat. No.: B119385 Get Quote

Executive Summary & Disambiguation
SHP 100 refers to the chemical compound 1-[(2-Hydroxyethyl)thio]-2-propanol (CAS 6713-03-

7).[1][2] It is a heterobifunctional molecule characterized by a central thioether (sulfide) core

flanked by two hydroxyl groups with distinct steric environments: a primary hydroxyl on the

ethyl chain and a secondary hydroxyl on the propyl chain.

Note on Nomenclature: This guide focuses strictly on the small molecule agent SHP 100 used

in chemical synthesis, conjugation, and cationic resin modification. It is distinct from "SHP-100

Opaque Polymer," a styrene-acrylic pigment used in paper coatings.

This guide details the orthogonal reactivity of the sulfur and oxygen centers, providing

researchers with a roadmap for utilizing SHP 100 as a solubilizing linker, a reducing agent, or a

precursor for cationic sulfonium scaffolds in drug delivery systems and functional materials.

Chemical Architecture & Properties
SHP 100 acts as a "soft" nucleophile due to the sulfur atom, while providing "hard" nucleophilic

sites via its hydroxyls. This duality allows for selective derivatization.

Table 1: Physicochemical Profile of SHP 100
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Property Specification Relevance to Reactivity

IUPAC Name
1-[(2-Hydroxyethyl)thio]-2-

propanol

Defines structural connectivity.

[1][2]

CAS Number 6713-03-7 Unique identifier for validation.

Formula C5H12O2S
Low molecular weight (136.21

g/mol ) linker.[2]

Thioether Group -S- (Central)
Susceptible to alkylation

(sulfonium) and oxidation.

Primary Hydroxyl -CH2-CH2-OH
High steric accessibility; fast

acylation/etherification.

Secondary Hydroxyl -CH2-CH(OH)-CH3
Lower steric accessibility;

slower kinetics; chiral center.

Solubility
Water, Alcohols, Polar

Solvents

Amphiphilic character aids in

solubilizing hydrophobic

conjugates.

Reactivity of the Thioether (Sulfide) Group
The central sulfur atom is the most chemically distinct feature of SHP 100, governing its use in

generating cationic species and acting as a redox switch.

Nucleophilic Alkylation (Sulfonium Salt Formation)
The sulfur atom in SHP 100 has two lone pairs, making it a potent nucleophile. Upon reaction

with alkyl halides or epoxides (in acidic media), it forms a stable sulfonium ion (R3S+).

Mechanism: The neutral sulfur attacks an electrophilic carbon. Unlike amines, the resulting

sulfonium species retains a permanent positive charge independent of pH (unless

degraded).

Application: This is the primary mechanism for incorporating SHP 100 into epoxy resins for

cationic electrodeposition. The permanent positive charge improves water solubility and

cellular uptake of conjugated drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://cymitquimica.com/cas/6713-03-7/
https://www.smolecule.com/products/s794527
https://www.smolecule.com/products/s794527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidative Switching (Sulfoxide/Sulfone)
The thioether is susceptible to oxidation, which can be tuned by the oxidant strength.

Stage 1 (Sulfoxide): Reaction with 1 equivalent of H2O2 or mild periodate yields the

sulfoxide (S=O). This introduces a dipole and increases polarity.

Stage 2 (Sulfone): Reaction with excess peroxide or mCPBA yields the sulfone (O=S=O),

which is chemically inert and highly polar.

Drug Development Context: This transition is often used in "oxidative stress-responsive"

drug release systems. The hydrophobic thioether converts to a hydrophilic sulfoxide/sulfone

upon exposure to reactive oxygen species (ROS) in inflamed tissues, triggering micelle

disassembly.

Diagram 1: Reactivity Map of SHP 100
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Caption: Functional map of SHP 100 showing the differential reactivity of the sulfur core versus

the hydroxyl flanks.

Reactivity of the Hydroxyl Groups
SHP 100 contains two hydroxyls with differential reactivity, allowing for potential regioselective

modification.
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Primary vs. Secondary Selectivity
Primary Hydroxyl (Ethyl chain): Reacts significantly faster with acylating agents (anhydrides,

acid chlorides) and isocyanates due to lower steric hindrance.

Secondary Hydroxyl (Propyl chain): Slower reaction kinetics. In rigorous conditions (high

temp, catalyst), both groups will react.

Strategic Use: Researchers can selectively protect the primary alcohol (e.g., with TBDMS-Cl

at low temp) to functionalize the secondary alcohol, or vice versa, creating asymmetric

linkers.

Urethane Formation (Isocyanate Chemistry)
Both hydroxyls react with isocyanates (R-N=C=O) to form urethane linkages.

Relevance: This is critical in polyurethane synthesis and in conjugating SHP 100 to peptide

linkers or blocked isocyanates.

Protocol Note: The presence of the thioether does not interfere with urethane formation,

provided the catalyst (e.g., Dibutyltin dilaurate) is not poisoned by the sulfur (though sulfur

can coordinate with certain metal catalysts, requiring higher loading).

Experimental Protocols
Protocol A: Synthesis of Sulfonium-Modified Cationic
Resin
Objective: To utilize the thioether group of SHP 100 to open an epoxy ring, generating a

permanent cationic charge for solubility or electrodeposition.

Materials:

Bisphenol A Diglycidyl Ether (Epoxy Resin)

SHP 100 (1-[(2-Hydroxyethyl)thio]-2-propanol)[1][2]

Acid Catalyst: Lactic Acid or Acetic Acid (creates the counter-ion)
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Solvent: MIBK (Methyl Isobutyl Ketone) or Propylene Glycol Methyl Ether

Methodology:

Preparation: Dissolve the Epoxy Resin in MIBK under nitrogen atmosphere.

Addition: Add SHP 100 (1 equivalent per target epoxy group) and Lactic Acid (1 equivalent

relative to SHP 100).

Scientific Rationale: The acid protonates the epoxide oxygen, making the ring carbon

highly electrophilic. The sulfur of SHP 100 then attacks the carbon.

Reaction: Heat the mixture to 70–80°C.

Monitoring: Monitor the disappearance of the epoxy peak (approx. 915 cm⁻¹) via FTIR or

titration.

Completion: The reaction yields a sulfonium salt. The mixture will become water-dispersible

due to the cationic charge.

Protocol B: Controlled Oxidation to Sulfoxide (Redox
Switch)
Objective: To convert the hydrophobic thioether to a hydrophilic sulfoxide without over-oxidation

to sulfone.

Methodology:

Dissolve SHP 100 (10 mmol) in Methanol/Water (1:1).

Cool to 0°C (ice bath) to suppress over-oxidation.

Add Sodium Periodate (NaIO4, 10.5 mmol) dropwise.

Note: NaIO4 is preferred over H2O2 for stopping at the sulfoxide stage.

Stir for 4 hours at 0°C, then allow to warm to room temperature.
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Quench with ethylene glycol. Extract and purify.

Mechanistic Pathway Visualization
Diagram 2: Sulfonium Cation Generation Mechanism

Step 1: Protonation
Epoxide + Acid (H+) -> Activated Epoxide

Step 2: Nucleophilic Attack
SHP 100 (Sulfur Lone Pair) attacks Epoxide Carbon

 Activation

Step 3: Ring Opening
Formation of C-S bond and new Hydroxyl group

 SN2 Reaction

Final Product: Sulfonium Cation
[R-S+(R')-R''] [Lactate-]

(Water Soluble / Cationic)

 Stabilization

Click to download full resolution via product page

Caption: Step-by-step mechanism of converting SHP 100 into a cationic sulfonium species via

acid-catalyzed epoxide ring opening.

Safety and Handling
Toxicity: SHP 100 is classified as a skin and eye irritant.

Odor: Like many low molecular weight thioethers, it may possess a characteristic sulfur odor,

though less pungent than thiols. Work in a fume hood.
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Incompatibility: Avoid strong oxidizing agents (unless oxidation is intended) and strong

alkylating agents during storage to prevent uncontrolled sulfonium formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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